Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate
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Overview
Description
Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsreflux in anhydrous ether.
Substitution: Various nucleophiles; conditionssolvent-dependent, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- Ethyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate
- 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
Methyl 2-((4-methyl-4H-1,2,4-triazol-3-YL)thio)benzoate is unique due to its specific substitution pattern on the triazole ring and the presence of the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzoate |
InChI |
InChI=1S/C11H11N3O2S/c1-14-7-12-13-11(14)17-9-6-4-3-5-8(9)10(15)16-2/h3-7H,1-2H3 |
InChI Key |
ALLBEOPDEUQKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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